molecular formula C4H4N4O2 B189733 2-Amino-5-nitropyrimidine CAS No. 3073-77-6

2-Amino-5-nitropyrimidine

Cat. No.: B189733
CAS No.: 3073-77-6
M. Wt: 140.1 g/mol
InChI Key: SSHFCFRJYJIJDV-UHFFFAOYSA-N
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Description

2-Amino-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C4H4N4O2 It is a derivative of pyrimidine, characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-nitropyrimidine can be synthesized through several methods. One common approach involves the nitration of 2-aminopyrimidine. The reaction typically uses nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to achieve the desired product without over-nitration or decomposition.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium on activated charcoal as a catalyst in a hydrogenation reaction. For example, 5-nitropyrimidin-2-amine can be hydrogenated in methanol at room temperature to yield this compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-nitropyrimidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on activated charcoal.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on activated charcoal.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products:

    Reduction: 2,5-Diaminopyrimidine.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Amino-5-nitropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-nitropyrimidine depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and participate in other interactions that influence the compound’s activity .

Comparison with Similar Compounds

2-Amino-5-nitropyrimidine can be compared with other similar compounds such as:

    2-Amino-5-nitropyridine: Similar in structure but differs in the position of the nitrogen atoms in the ring.

    2-Amino-4-nitropyrimidine: Differing in the position of the nitro group.

    2,4-Diaminopyrimidine: Lacks the nitro group but has an additional amino group.

Uniqueness: this compound is unique due to the specific positioning of the amino and nitro groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-nitropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N4O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHFCFRJYJIJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184753
Record name 5-Nitropyrimidin-2-amine
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Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3073-77-6
Record name 2-Amino-5-nitropyrimidine
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Record name 5-Nitropyrimidin-2-amine
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Record name 3073-77-6
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Synthesis routes and methods

Procedure details

Reaction of 4,6-dichloro-5-nitropyrimidine XX′ with nucleophile NH3 and R7LYH affords amino-5-nitropyrimidine XXI′. Suitable solvents for this reaction include ethanol, methylene chloride, acetonitrile, and tetrahydrofuran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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